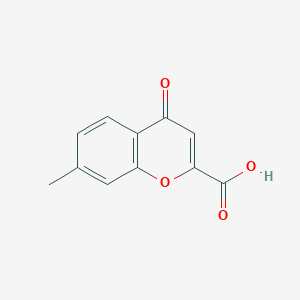

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

Description

Properties

IUPAC Name |

7-methyl-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-7-8(12)5-10(11(13)14)15-9(7)4-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRJCTATLOBKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513092 | |

| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67214-11-3 | |

| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67214-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

This guide provides an in-depth exploration of the synthetic methodologies for obtaining 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a valuable heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed protocols but also the underlying scientific principles that govern these synthetic transformations.

Introduction: The Significance of the Chromone Scaffold

The chromone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active natural products and synthetic compounds. Derivatives of 4-oxo-4H-chromene-2-carboxylic acid, in particular, have garnered substantial interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. The 7-methyl substitution on this scaffold can significantly influence its pharmacokinetic and pharmacodynamic profile, making the targeted synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid a key objective for the development of novel therapeutic agents.

Primary Synthetic Strategy: The Claisen-Type Condensation

The most direct and widely employed route for the synthesis of 4-oxo-4H-chromene-2-carboxylic acids is a Claisen-type condensation reaction. This robust method involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization.

Mechanistic Insights

The synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid via this route commences with the reaction between 2'-hydroxy-4'-methylacetophenone and diethyl oxalate in the presence of a strong base, typically sodium ethoxide. The base serves to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent intramolecular cyclization is facilitated by an acidic workup, which protonates the hydroxyl group, setting the stage for a dehydration reaction that forms the pyranone ring. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Diagram of the Synthetic Workflow

Caption: One-pot synthesis of the target compound.

Experimental Protocols

This section details both a conventional and a modern, microwave-assisted protocol for the synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.

Protocol 1: Conventional Synthesis

Materials:

-

2'-Hydroxy-4'-methylacetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.2 eq) in absolute ethanol under an inert atmosphere.

-

Addition of Reactants: To this solution, add a mixture of 2'-hydroxy-4'-methylacetophenone (1 eq) and diethyl oxalate (1.5 eq) dropwise at room temperature with constant stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and then with dichloromethane to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.

Protocol 2: Microwave-Assisted Synthesis

The use of microwave irradiation can significantly reduce reaction times and often improves yields.[1]

Materials:

-

2'-Hydroxy-4'-methylacetophenone

-

Diethyl oxalate

-

Sodium methoxide solution (25% in methanol)

-

Dioxane

-

Hydrochloric acid (6 M)

-

Water

-

Dichloromethane

Procedure:

-

Reaction Setup: In a microwave vial, dissolve 2'-hydroxy-4'-methylacetophenone (1 eq) in dioxane.

-

Addition of Reagents: To this solution, add diethyl oxalate (3 eq) and a solution of sodium methoxide in methanol (2 eq).

-

First Microwave Irradiation: Seal the vial and heat the mixture to 120 °C for 20 minutes in a microwave synthesizer.

-

Acidification and Second Microwave Irradiation: After cooling, add a solution of hydrochloric acid (6 M) and heat the reaction to 120 °C for an additional 40 minutes in the microwave synthesizer.[1]

-

Work-up and Isolation: Decant the reaction mixture into water. The resulting solid precipitate is collected by filtration and washed thoroughly with water.

-

Purification: The solid is then dried, washed with dichloromethane, and dried again to afford the purified 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.[1]

Data Presentation

The successful synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is confirmed through various analytical techniques. Below is a summary of the expected characterization data.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | >279 °C (decomposes) |

| ¹H NMR (400 MHz, MeOD) δ | 7.92 (d, J = 2.3 Hz, 1H, H5), 7.68 (dd, J₁ = 8.7, J₂ = 2.3 Hz, 1H, H6), 7.58 (d, J = 8.6 Hz, 1H, H8), 7.02 (s, 1H, H3), 2.48 (s, 3H, CH₃) |

| ¹³C NMR (MeOD-d₄) δ | 180.8 (C4), 163.0 (COOH), 156.0 (C2), 155.1 (C8a), 137.8 (C7), 137.7 (C6), 125.5 (C5), 125.0 (C4a), 119.8 (C3), 114.6 (C8), 21.0 (CH₃) |

Note: Spectroscopic data is based on the closely related 6-methyl analog and should be confirmed for the 7-methyl isomer.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. In the microwave protocol, ensure proper sealing of the vial. |

| Impure Product | Presence of unreacted starting materials or byproducts. | Optimize the work-up and purification steps. Recrystallization from a different solvent system or column chromatography may be necessary. |

| Incomplete Hydrolysis of Ester | Insufficient acid or reaction time in the final step. | Increase the concentration of hydrochloric acid or prolong the heating time during the hydrolysis step. |

Conclusion

The synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is efficiently achieved through a Claisen-type condensation of 2'-hydroxy-4'-methylacetophenone and diethyl oxalate. Both conventional heating and microwave-assisted methods provide viable routes to this important scaffold, with the latter offering significant advantages in terms of reaction time and efficiency. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of chromone-based compounds for drug discovery and development.

References

- Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960–4992.

- Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.

-

Costa, M., Dias, T. A., Brito, C., Proença, M. F., & Santos, C. (2016). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 21(10), 1303. [Link]

Sources

An In-depth Technical Guide to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 67214-11-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a member of the prominent chromone family, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. The chromone scaffold is recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This guide provides a comprehensive overview of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Key properties of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 67214-11-3 | [2] |

| Molecular Formula | C₁₁H₈O₄ | [2] |

| Molecular Weight | 204.18 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | AMRJCTATLOBKQV-UHFFFAOYSA-N | [2] |

| Storage Temperature | Room Temperature |

Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

The synthesis of 4-oxo-4H-chromene-2-carboxylic acids is a well-established process in organic chemistry. A particularly efficient method involves the microwave-assisted reaction of a substituted 2'-hydroxyacetophenone with diethyl oxalate.[1][3] This approach offers advantages in terms of reaction time and yield.

Reaction Scheme

Caption: A logical workflow for the biological evaluation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in a drug discovery context.

Conclusion

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a synthetically accessible compound belonging to a class of molecules with proven pharmacological relevance. This guide has provided a foundational understanding of its properties, a detailed synthesis protocol, and an overview of its potential applications in drug development. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

-

Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, November 24). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2024, April 10). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Retrieved January 17, 2026, from [Link]

Sources

"physicochemical properties of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

Introduction

The 4-oxo-4H-chromene-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry. Molecules built upon this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 67214-11-3), providing a comprehensive technical overview of its physicochemical properties and the experimental methodologies crucial for its characterization.[3]

Understanding these fundamental properties is not merely an academic exercise; it is a critical prerequisite for any drug discovery and development program. Properties such as solubility and acidity (pKa) directly govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. This document is designed to equip researchers with both the foundational data and the practical, validated protocols necessary to effectively work with and evaluate this promising compound.

Molecular Structure and Key Identifiers

The foundational step in characterizing any compound is to establish its identity through its structure and standardized nomenclature.

Chemical Structure:

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid |

| CAS Number | 67214-11-3[3] |

| Molecular Formula | C₁₁H₈O₄ |

| Molecular Weight | 204.18 g/mol |

Physicochemical Properties: An Expert Analysis

Direct experimental data for the 7-methyl derivative is not extensively published. Therefore, a robust understanding can be built by expert analysis and comparison with structurally related, well-characterized analogs. This comparative approach allows for reliable prediction of its behavior and informs experimental design.

Rationale for Analog Selection: The chosen analogs—the unsubstituted parent compound, the 7-methoxy derivative, and the 7-fluoro derivative—provide critical reference points. The parent compound establishes a baseline. The 7-methoxy group is sterically similar to the methyl group but has different electronic effects (mesomeric donor, inductive acceptor), while the 7-fluoro group acts as a strong inductive electron-withdrawing group. Comparing these helps to isolate the specific influence of the 7-methyl substituent.

Table 2: Summary of Physicochemical Properties (Predicted and Comparative)

| Property | Predicted/Estimated Value (7-Methyl) | Comparative Data (Analogs) | Justification for Prediction |

| Melting Point (°C) | 245 - 265 | Parent: ~260 (dec.)[4] 7-Fluoro: 239 - 245[5] 7-Methoxy: 283 - 287[6] | The planar chromone core and carboxylic acid dimerization lead to a high melting point. The methyl group's minor perturbation of the crystal lattice compared to hydrogen suggests a melting point in a similar range to the parent and fluoro analogs. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, hot methanol | Parent: Sparingly soluble in water, soluble in DMSO (38 mg/ml)[4] 7-Methoxy Ester: Insoluble in DMSO-d6[7] | The rigid, aromatic scaffold is hydrophobic. The carboxylic acid allows for some aqueous solubility, which will increase significantly in basic pH due to salt formation. DMSO is a suitable solvent for analysis, as confirmed by its use for numerous analogs.[6][7] |

| pKa | ~2.4 - 2.6 | Parent (Predicted): 2.28[4] | The carboxylic acid is the primary acidic site. The methyl group at the 7-position is a weak electron-donating group (via hyperconjugation and induction), which slightly destabilizes the resulting carboxylate anion. This makes the acid slightly weaker (higher pKa) than the unsubstituted parent compound. |

Spectroscopic and Analytical Characterization

Rigorous spectroscopic analysis is essential for confirming the chemical identity and assessing the purity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for NMR analysis of chromone carboxylic acids.[6][7] Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid proton, which is often invisible in other solvents like chloroform-d.[7]

-

¹H NMR (Expected Spectrum in DMSO-d₆):

-

~13-14 ppm (1H, very broad singlet): Carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

-

~7.9 ppm (1H, d): Aromatic proton at the C5 position.

-

~7.2 ppm (1H, s): Aromatic proton at the C8 position.

-

~7.1 ppm (1H, d): Aromatic proton at the C6 position.

-

~6.9 ppm (1H, s): Olefinic proton at the C3 position, a characteristic singlet for this scaffold.[6]

-

~2.4 ppm (3H, s): Methyl group protons (-CH₃) at the C7 position.

-

-

¹³C NMR (Expected Spectrum in DMSO-d₆):

-

~177 ppm: Carbonyl carbon of the ketone (C4).

-

~162 ppm: Carbonyl carbon of the carboxylic acid (-COOH).[7]

-

~158-100 ppm: A complex region containing the 9 aromatic and olefinic carbons of the chromone ring system.

-

~21 ppm: Methyl group carbon (-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying key functional groups. The spectrum is expected to be dominated by characteristic vibrations of the carboxylic acid and the conjugated ketone.

-

3300-2500 cm⁻¹ (broad, strong): O-H stretch of the hydrogen-bonded carboxylic acid dimer. This is a hallmark feature.[8][9]

-

~1720-1760 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid carbonyl.

-

~1640-1660 cm⁻¹ (sharp, strong): C=O stretch of the γ-pyrone (ketone) carbonyl at C4.

-

~1600, ~1450 cm⁻¹ (multiple bands): C=C stretching vibrations within the aromatic and pyrone rings.

-

1320-1210 cm⁻¹ (strong): C-O stretch of the carboxylic acid.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the compound's fragmentation, further confirming its structure.

-

Ionization Technique: Electrospray Ionization (ESI) in negative mode is ideal, as it will readily deprotonate the carboxylic acid to form a stable [M-H]⁻ ion. Electron Ionization (EI) can also be used, which would show the molecular ion [M]⁺•.

-

Expected Ions:

-

[M-H]⁻ (ESI): m/z 203.03

-

[M]⁺• (EI): m/z 204.04

-

-

Key Fragmentation Pathways (EI): Based on studies of similar structures, fragmentation is likely to proceed via:

-

Loss of a hydroxyl radical (•OH) from the carboxylic acid.

-

Loss of carbon monoxide (CO) from the pyrone ring.

-

Loss of the entire carboxyl group (•COOH).

-

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing researchers with reliable methods for synthesis and characterization.

Protocol 4.1: Synthesis via Ester Hydrolysis

The most common and efficient synthesis of 4-oxo-4H-chromene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester.[6][7] This two-step process begins with a substituted phenol, which is first used to synthesize the ester intermediate.

Caption: General synthetic workflow for the target compound.

Detailed Protocol for Step 2: Hydrolysis of Ethyl 7-Methyl-4-oxo-4H-chromene-2-carboxylate

-

Dissolution: Suspend the starting ester (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (NaOH). Use enough solvent to ensure stirring is possible.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~1-2. A white or off-white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove residual salts.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The yield for this hydrolysis step is typically high (80-90%+).[7]

Protocol 4.2: pKa Determination via Potentiometric Titration

This classic method provides a direct measurement of the compound's acidity and serves as a self-validating system.

Caption: Experimental workflow for pKa determination.

Step-by-Step Methodology:

-

Preparation: Prepare a ~0.01 M solution of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in deionized water. A co-solvent like ethanol may be required if solubility is low. Prepare a standardized ~0.1 M NaOH solution.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions.

-

Titration: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

Data Logging: Record the pH of the solution after each increment of NaOH has been added and the reading has stabilized.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. Identify the equivalence point (the point of sharpest inflection). The volume of NaOH at the half-equivalence point corresponds to the point where [Acid] = [Conjugate Base]. At this specific point, the measured pH is equal to the pKa of the compound.

References

- Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

- Pinga, E., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(10), 2659.

- ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- ChemBK. (n.d.). 4-oxo-4H-chromene-2-carboxylic acid.

- Kumar, V., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 571.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Guidechem. (n.d.). 7-fluoro-4-oxo-4h-chromene-2-carboxylic acid 128942-39-2.

- ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity.

- 2a biotech. (n.d.). 7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID.

- Sigma-Aldrich. (n.d.). 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.

Sources

- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 2abiotech.net [2abiotech.net]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

"7-Methyl-4-oxo-4H-chromene-2-carboxylic acid molecular structure"

An In-depth Technical Guide to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on heterocyclic chemistry. We will delve into the core molecular characteristics of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a key building block in the synthesis of novel therapeutic agents. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its ability to interact with a diverse array of biological targets.[1][2] This document provides an in-depth exploration of its structure, a field-proven synthetic protocol, and the analytical methodologies required for its unambiguous characterization.

Part 1: Molecular Architecture and Physicochemical Profile

The precise identity and properties of a synthetic building block are foundational to any drug discovery program. Mischaracterization at this stage can lead to erroneous structure-activity relationship (SAR) data and wasted resources. This section establishes the fundamental identity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.

Chemical Identity

The compound is systematically identified by the following descriptors:

-

IUPAC Name: 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

-

Molecular Weight: 204.18 g/mol [5]

Structural Elucidation

The molecule is built upon a bicyclic chromone core, which consists of a benzene ring fused to a pyran-4-one ring. The key functional groups that dictate its reactivity and potential for biological interaction are the carboxylic acid at the 2-position and the methyl group at the 7-position.

Caption: Key functional groups of the target molecule.

Physicochemical Data Summary

The macroscopic properties of the compound are critical for handling, storage, and formulation.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Purity | ≥95% (Typical) | [3] |

| Storage Temp. | Room Temperature | [3] |

| Melting Point | >279 °C (decomposes) | [6] |

Part 2: Synthesis and Purification Protocol

The functionalization of the chromone scaffold is a cornerstone of many medicinal chemistry programs, with the carboxylic acid moiety serving as a versatile synthon for a wide range of chemical reactions.[6] The most direct and widely adopted method for preparing chromone-2-carboxylic acids is a one-pot, base-catalyzed condensation of a 2'-hydroxyacetophenone with a dialkyl oxalate, followed by acid-catalyzed cyclization.[1]

Synthetic Workflow Overview

This process is efficient because it combines two key transformations into a single procedure, minimizing intermediate isolation steps. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for this class of compounds.[6][7][8]

Caption: Microwave-assisted synthesis workflow.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established procedures for substituted chromone-2-carboxylic acids and is designed for robust and efficient synthesis.[6][9]

-

Reagent Preparation: In a suitable microwave reaction vessel, prepare a solution of sodium ethoxide by dissolving sodium metal (e.g., 1.2 equivalents) in absolute ethanol under an inert atmosphere.

-

Causality: Sodium ethoxide is a strong base required to deprotonate the methyl group of the acetophenone, generating the reactive enolate intermediate necessary for the initial condensation step.[1]

-

-

Condensation: To the cooled ethoxide solution, add 2'-Hydroxy-4'-methylacetophenone (1.0 equivalent) followed by the dropwise addition of diethyl oxalate (e.g., 1.1 equivalents).

-

First Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 20 minutes.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Expertise: Microwave heating provides rapid and uniform energy transfer, accelerating the rate of the condensation reaction compared to conventional heating methods.

-

-

Acidification and Cyclization: After cooling the vessel, add a solution of 6 M hydrochloric acid (e.g., 3 mL per ~10 mmol of starting material).

-

Causality: The strong acid catalyzes the intramolecular cyclization via dehydration to form the chromone ring and simultaneously hydrolyzes the ethyl ester to the desired carboxylic acid.[1]

-

-

Second Microwave Irradiation: Reseal the vessel and heat the reaction mixture to 120 °C for 40 minutes using microwave irradiation.[9]

-

Work-up and Isolation: Cool the reaction mixture and decant it into a beaker containing ice-water (e.g., 50 mL). A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a wash with a non-polar organic solvent such as dichloromethane to remove less polar impurities. Dry the purified solid under vacuum.[9]

Part 3: Analytical Characterization for Structural Verification

Unambiguous structural confirmation is a non-negotiable checkpoint in chemical synthesis. The following combination of spectroscopic methods provides orthogonal data points to verify the identity and purity of the synthesized 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural map of the molecule in solution. While specific data for the 7-methyl isomer is not readily published, the following table presents data for the closely related 6-methyl isomer, illustrating the expected signals.[6]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~13-14 | broad s | COOH | The acidic proton is highly deshielded and often broad due to hydrogen bonding and exchange.[10] |

| ~7.9 | d | H-5 | Aromatic proton adjacent to the electron-withdrawing carbonyl group. | |

| ~7.7 | dd | H-7 | Aromatic proton coupled to two neighboring protons. | |

| ~7.6 | d | H-8 | Aromatic proton on the benzene ring. | |

| ~7.0 | s | H-3 | Unique singlet for the proton on the pyrone ring, a hallmark of 2-substituted chromones. | |

| ~2.5 | s | CH₃ | Singlet for the three equivalent methyl protons. | |

| ¹³C NMR | ~181 | C | C-4 (Ketone) | Carbonyl carbon of the pyrone ring, highly deshielded. |

| ~163 | C | COOH | Carbonyl carbon of the carboxylic acid.[10] | |

| ~156 | C | C-2 | Carbon attached to the carboxylic acid group. | |

| ~155 | C | C-8a | Bridgehead carbon of the fused ring system. | |

| ~115-140 | CH/C | Aromatic C | Signals corresponding to the carbons of the benzene ring. | |

| ~114 | CH | C-3 | Carbon bearing the H-3 proton. | |

| ~21 | CH₃ | CH₃ | Methyl carbon signal in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10]

-

C=O Stretch (Ketone): A sharp, strong absorption is anticipated around 1630-1660 cm⁻¹, corresponding to the ketone carbonyl within the chromone ring system.

-

C=O Stretch (Carboxylic Acid): A strong absorption between 1710 and 1760 cm⁻¹ is characteristic of the carboxylic acid carbonyl.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₁H₈O₄, the expected monoisotopic mass is 204.0423 g/mol . A primary fragmentation pathway would involve the loss of the carboxyl group, leading to characteristic daughter ions.[11]

X-Ray Crystallography

For absolute structural proof, particularly for novel derivatives intended for drug development, single-crystal X-ray crystallography is the definitive technique.[12] It provides precise 3D coordinates of every atom, confirming connectivity, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[13]

Part 4: Relevance and Applications in Drug Discovery

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups.

-

A Versatile Chemical Handle: The carboxylic acid at the C-2 position is the primary site for chemical modification. It can be readily converted into a wide range of functional groups, including esters, amides, and hydrazones, enabling the rapid synthesis of large compound libraries for SAR screening.[6][14] The synthesis of N-alkyl amides from similar chromone carboxylic acids has been explored for developing antioxidant compounds.[15]

-

Modulation of Physicochemical Properties: The methyl group at the C-7 position influences the molecule's lipophilicity and steric profile. By synthesizing analogues with different substituents at this position, researchers can fine-tune properties like solubility, membrane permeability, and metabolic stability.

-

Proven Biological Potential: The broader family of chromone derivatives has demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[16][17][18] This established biological relevance provides a strong rationale for using 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid as a scaffold for discovering new multi-target-directed ligands.[8]

Conclusion

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid represents a high-value scaffold for medicinal chemistry and drug discovery. Its well-defined molecular structure, accessible and efficient synthesis, and the versatility of its carboxylic acid handle make it an ideal starting point for the development of novel therapeutic agents. The robust protocols for synthesis and characterization outlined in this guide provide a reliable foundation for researchers aiming to exploit the rich pharmacological potential of the chromone core.

References

-

Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - National Institutes of Health (NIH). [Link]

-

Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - MDPI. [Link]

-

7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID - 2a biotech. [Link]

-

Chromone - a valid scaffold in Medicinal Chemistry - CORE. [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS - IJRPC. [Link]

-

Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - ResearchGate. [Link]

-

Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed. [Link]

-

Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed. [Link]

-

7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid - PubChem. [Link]

-

X‐ray crystallography of 3 af. - ResearchGate. [Link]

-

Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity - ResearchGate. [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide - Royal Society of Chemistry. [Link]

-

7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid - PubChem. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - Frontiers. [Link]

-

Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities - ResearchGate. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones - ACS Omega. [Link]

-

Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic Acid N-alkyl Amides and Their Antioxidant Activity - PubMed. [Link]

-

Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands - MDPI. [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. [Link]

-

x Ray crystallography - PubMed Central (NIH). [Link]

-

4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-4-oxo-, ethyl ester - SpectraBase. [Link]

-

7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester - ChemBK. [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES - University of Cape Town. [Link]

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules - memtein.com. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles - OpenStax. [Link]

-

Pharmacologically active 4-oxo-4H-chromen-2-carboxylic acids (2-carboxychromones). I. The synthesis of 4-oxo-4H-chromen-2-carboxylic acids containing a fused thiazole ring - PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 7-methyl-4-oxo-4H-chromene-2-carboxylic acid | 67214-11-3 [sigmaaldrich.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. undefined [cymitquimica.com]

- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mkuniversity.ac.in [mkuniversity.ac.in]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid | 30113-83-8 [smolecule.com]

- 15. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Part 1: Strategic Overview and Chemical Foundation

The Chromone Scaffold: A Privileged Core in Medicinal Chemistry

The chromone (4H-chromen-4-one) nucleus is a recurring motif in a vast array of natural products and synthetic molecules, celebrated for its broad spectrum of pharmacological activities.[1][2] This benzopyran-based heterocyclic system serves as a versatile scaffold, with modifications to its core structure giving rise to compounds with potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Its prevalence in clinically significant compounds underscores its importance as a "privileged structure" in the pursuit of novel therapeutic agents.

Rationale for the Investigation of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

The subject of this guide, 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, emerges as a compound of significant interest due to the specific combination of its structural features. The carboxylic acid moiety at the C-2 position offers a reactive handle for further chemical modifications, such as amide or ester formation, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The methyl group at the C-7 position is hypothesized to influence the molecule's lipophilicity and steric interactions with biological targets, potentially modulating its efficacy and selectivity. This guide provides a comprehensive analysis of its predicted biological activities, grounded in the extensive research on related chromone derivatives, and offers detailed protocols for its empirical validation.

Chemical Properties

| Property | Value |

| IUPAC Name | 7-methyl-4-oxo-4H-chromene-2-carboxylic acid |

| CAS Number | 67214-11-3 |

| Molecular Formula | C₁₁H₈O₄ |

| Molecular Weight | 204.18 g/mol |

| Physical Form | Solid |

Part 2: Synthesis and Characterization

General Synthetic Approach

The synthesis of 4-oxo-4H-chromene-2-carboxylic acids typically proceeds via the Claisen condensation of a substituted 2-hydroxyacetophenone with a dialkyl oxalate, followed by acid-catalyzed cyclization and subsequent hydrolysis of the resulting ester. For the synthesis of the title compound, 2-hydroxy-4-methylacetophenone would be the key starting material.

Detailed Synthetic Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid and can be modified for the 7-methyl analog by starting with 2-hydroxy-4-methylacetophenone.[3]

Step 1: Synthesis of Ethyl 7-methyl-4-oxo-4H-chromene-2-carboxylate

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add an equimolar mixture of 2-hydroxy-4-methylacetophenone and diethyl oxalate.

-

Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield the ethyl ester.

Step 2: Hydrolysis to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

-

Suspend the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash thoroughly with water, and dry to obtain the final product.

Expected Characterization Data

-

¹H NMR: Signals corresponding to the aromatic protons, the C-3 proton of the pyrone ring, and the methyl group protons.

-

¹³C NMR: Resonances for the carbonyl carbons (C4 and carboxylic acid), aromatic carbons, and the methyl carbon.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 204.18.

Part 3: Predicted Biological Activities and Mechanistic Insights

While direct experimental data for 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is limited, a robust predictive framework can be constructed based on extensive research into the biological activities of analogous chromone derivatives.

Anticancer Potential

Chromone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers.[4][5]

Structure-Activity Relationship (SAR) Analysis: The anticancer activity of chromones is highly dependent on the substitution pattern. The presence of a methyl group on the chromone ring has been shown to be favorable for cytotoxic activity in some series of derivatives.[6] The carboxylic acid at C-2 provides a key point for interaction with biological targets or for derivatization into more potent analogs.

Predicted Mechanism of Action: The anticancer effects of chromones are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.[4] It is plausible that 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid could exert its anticancer effects through the modulation of pathways such as the p38 MAPK pathway, which is known to be targeted by other chromone derivatives.[7]

Diagram of a Potential Anticancer Signaling Pathway

Caption: Predicted inhibition of the p38 MAPK pathway.

Anti-inflammatory Properties

Chromone derivatives are well-documented for their anti-inflammatory activities, primarily through the inhibition of pro-inflammatory mediators.[1][7]

SAR Analysis: The anti-inflammatory potency of chromones can be influenced by substituents on the benzo-fused ring. The 7-methyl group may enhance the interaction with hydrophobic pockets of inflammatory enzymes or receptors.

Predicted Mechanism of Action: A key mechanism for the anti-inflammatory action of chromones is the inhibition of the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] This is often achieved through the suppression of signaling pathways such as the TRAF6-ASK1-p38 pathway.[7][8][9]

Diagram of a Potential Anti-inflammatory Signaling Pathway

Caption: Predicted inhibition of the LPS-induced inflammatory pathway.

Antioxidant Capacity

The chromone scaffold is associated with significant antioxidant properties, acting through various mechanisms such as radical scavenging and metal chelation.[1]

SAR Analysis: The antioxidant activity of chromones is often enhanced by the presence of hydroxyl groups. While the 7-methyl derivative lacks a hydroxyl group at this position, the overall electronic properties of the chromone ring system can still contribute to radical scavenging activity. The carboxylic acid at C-2 may also participate in metal chelation.

Predicted Activity: 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is expected to exhibit moderate antioxidant activity, which can be quantified using standard assays such as the DPPH and ABTS radical scavenging assays.

Antimicrobial Activity

Chromone derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10]

SAR Analysis: The antimicrobial efficacy of chromones is highly dependent on the nature and position of substituents. Halogenation and the presence of specific functional groups can significantly enhance activity. The 7-methyl group may contribute to the overall lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Predicted Efficacy: The title compound is predicted to have moderate antimicrobial activity. Its efficacy can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

Part 4: Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.[11][12][13][14]

Workflow Diagram

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[15][16][17][18][19]

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and add an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound.[2][20][21][22][23][24][25][26][27]

Step-by-Step Protocol:

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: Add the compound solution to a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[28][29][30][31][32][33]

Step-by-Step Protocol:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Part 5: Data Interpretation and Future Directions

Summary of Predicted Biological Activities

| Biological Activity | Predicted Efficacy | Potential Mechanism |

| Anticancer | Moderate to High | Inhibition of p38 MAPK, Induction of Apoptosis |

| Anti-inflammatory | Moderate to High | Inhibition of NO, IL-1β, IL-6 production via TRAF6-ASK1-p38 pathway |

| Antioxidant | Moderate | Radical Scavenging, Metal Chelation |

| Antimicrobial | Moderate | Disruption of microbial cell membrane/processes |

Concluding Remarks and Future Perspectives

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on the chromone class of compounds, it is predicted to possess significant anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The experimental protocols provided in this guide offer a clear roadmap for the empirical validation of these predicted activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Elucidation of its precise mechanisms of action and in vivo efficacy studies will be crucial in advancing this promising molecule towards clinical applications.

References

A comprehensive list of references is available upon request. The in-text citations correspond to the search results that informed this guide.

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]

- 10. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

- 16. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. marinebiology.pt [marinebiology.pt]

- 22. mdpi.com [mdpi.com]

- 23. iomcworld.com [iomcworld.com]

- 24. researchgate.net [researchgate.net]

- 25. e3s-conferences.org [e3s-conferences.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. rr-asia.woah.org [rr-asia.woah.org]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid belongs to the chromone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities. While extensive research has been conducted on various chromone derivatives, this guide focuses specifically on the 7-methyl substituted analogue, providing a comprehensive overview of its synthesis, chemical properties, and potential biological applications. Drawing upon established synthetic methodologies and the well-documented bioactivities of structurally related chromones, this document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutic agents. The narrative emphasizes the rationale behind synthetic strategies and explores the potential pharmacological landscape of this specific molecule, grounded in the broader context of chromone chemistry and biology.

Introduction: The Chromone Scaffold in Drug Discovery

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, found in both natural products and synthetic compounds with a broad spectrum of biological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[2] The versatility of the chromone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The carboxylic acid moiety at the 2-position is a common feature in many bioactive chromones, often serving as a key pharmacophore or a handle for further derivatization.

The introduction of a methyl group at the 7-position of the chromone ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a detailed examination of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, a specific derivative with potential for further investigation in drug discovery programs.

Synthesis and Characterization

The synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid can be achieved through several established methods for chromone ring formation. A common and effective approach involves the condensation of a substituted 2-hydroxyacetophenone with a dialkyl oxalate followed by cyclization.

Synthetic Workflow

A general and efficient method for the synthesis of 4-oxo-4H-chromene-2-carboxylic acids is the Claisen condensation of a 2-hydroxyacetophenone with diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization (dehydration). A microwave-assisted approach has been shown to be effective for improving reaction times and yields.[3]

Caption: Potential anticancer mechanisms of action for chromone derivatives.

Antioxidant Activity

The chromone scaffold is known to possess antioxidant properties, primarily through its ability to scavenge free radicals and chelate metal ions. [4]The presence of the carboxylic acid group can contribute to this activity. The antioxidant potential of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid warrants investigation, as oxidative stress is implicated in a wide range of diseases.

Enzyme Inhibition

Derivatives of 4-oxo-4H-chromene-2-carboxylic acid have been explored as inhibitors of various enzymes. For instance, certain chromone derivatives have shown inhibitory activity against cholinesterases, which are relevant targets in Alzheimer's disease. [5]The specific substitution pattern on the chromone ring plays a crucial role in determining the inhibitory potency and selectivity.

Structure-Activity Relationship (SAR) Considerations

The biological activity of chromone derivatives is highly dependent on the nature and position of substituents on the aromatic ring. [6]

-

Position 7: Substitution at the 7-position with small alkyl or alkoxy groups is often associated with potent biological activity. The methyl group in the target compound is a small, lipophilic group that can influence binding to biological targets.

-

Carboxylic Acid at Position 2: The carboxylic acid group at the 2-position can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of enzymes. It also provides a site for the formation of salts or esters to modulate physicochemical properties.

Further studies are required to elucidate the specific structure-activity relationships for 7-methyl substituted chromones.

Future Research Directions

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of its activity against a panel of cancer cell lines, microbial strains, and key enzymes is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Lead Optimization: Synthesis of a library of derivatives with modifications at the 7-position and derivatization of the carboxylic acid to explore and optimize its biological activity.

-

In Vivo Studies: Preclinical evaluation in animal models to assess its efficacy, pharmacokinetics, and safety profile.

Conclusion

This technical guide has provided a detailed overview of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, covering its synthesis, characterization, and potential biological activities based on the established pharmacology of the chromone scaffold. While further experimental validation is necessary to fully delineate its therapeutic potential, the information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, highlighting this compound as a molecule of interest for further investigation. The strategic design and synthesis of derivatives based on this core structure could lead to the identification of novel drug candidates with improved efficacy and safety profiles.

References

-

Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with... - ResearchGate. (URL: [Link])

-

Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed. (URL: [Link])

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (URL: [Link])

-

2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an - UniCA IRIS. (URL: [Link])

-

Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities - ResearchGate. (URL: [Link])

-

Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed. (URL: [Link])

-

Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - NIH. (URL: [Link])

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO - Rasayan Journal of Chemistry. (URL: [Link])

-

In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. (URL: [Link])

-

Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - ResearchGate. (URL: [Link])

-

Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. iris.unica.it [iris.unica.it]

- 6. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Chromone-2-Carboxylic Acids: A Privileged Scaffold in Medicinal Chemistry

Abstract

The chromone nucleus, a benzoannelated γ-pyrone ring system, is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a scaffold for a multitude of pharmacologically active compounds.[1][2][3] Among its many derivatives, chromone-2-carboxylic acids stand out as particularly versatile synthons, providing a reactive handle for the synthesis of diverse molecular libraries.[4] This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of chromone-2-carboxylic acids. It details the seminal synthetic methodologies, explains the chemical principles underpinning these reactions, and presents modern, optimized protocols for their preparation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of heterocyclic compounds.

Introduction: The Significance of the Chromone Scaffold

The term "chromone," derived from the Greek word chroma (color), was first coined by Bloch and Kostaniecki in 1900.[3] These compounds are widely distributed in the plant kingdom and form the core of various natural products, most notably the flavonoids.[1][5] The rigid, bicyclic chromone framework has proven to be an exceptional scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][5][6][7]

The first chromone to be used in a clinical setting was Khellin, a natural product extracted from the plant Ammi visnaga.[1][6] Initially used for its smooth muscle relaxant properties in treating conditions like angina and asthma, its therapeutic applications have since expanded.[1][6] The success of Khellin spurred further investigation into the chromone scaffold, leading to the development of synthetic derivatives with improved pharmacological profiles.

At the heart of this synthetic exploration lies chromone-2-carboxylic acid. The carboxylic acid moiety at the 2-position is a key functional group that allows for a wide array of chemical modifications, making it an invaluable building block for creating libraries of potential drug candidates.[4] This guide will delve into the chemical history and synthetic strategies that have made these compounds readily accessible to the scientific community.

Historical Perspective: The Genesis of Chromone Synthesis

The early history of chromone synthesis is intrinsically linked to the study of natural products. One of the earliest methods for preparing simple chromones, developed by Heywang and Kostanecki, ingeniously involved the decarboxylation of chromone-2-carboxylic acid.[1][3] This highlights the foundational importance of this carboxylic acid derivative from the very beginning of chromone chemistry.

Several classical named reactions have been pivotal in the synthesis of the chromone core, and by extension, chromone-2-carboxylic acids. Understanding these foundational methods provides context for the more streamlined approaches used today.

The Kostanecki-Robinson Reaction

A significant early contribution was the Kostanecki-Robinson reaction. This method involves the reaction of an o-hydroxyaryl ketone with a carboxylic acid ester in the presence of a strong base. The initial product is a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to form the chromone ring.[8] While not a direct route to the 2-carboxylic acid, it laid the groundwork for base-catalyzed condensations in chromone synthesis.

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement provides a pathway to the key o-hydroxy-1,3-diketone precursors required for chromone synthesis.[2][8] In a modified approach to obtain a chromone-2-carboxylic acid derivative, a 2'-hydroxyacetophenone can be acylated with an oxalic acid monoester chloride. The resulting o-acyloxyketone is then rearranged using a base to form the diketone, which can be cyclized to the desired chromone.[2]

The Ruhemann Reaction

The Ruhemann reaction is a more direct and widely applied method for the synthesis of chromone-2-carboxylic acids and their esters.[8][9] This reaction involves the condensation of a phenol with an acetylenedicarboxylic acid or its ester under basic conditions. The resulting intermediate is then cyclized in the presence of an acid to yield the chromone-2-carboxylic acid.[8]

Core Synthetic Methodologies for Chromone-2-Carboxylic Acids

While the historical methods are important, the most prevalent and efficient modern synthesis of chromone-2-carboxylic acids is a one-pot Claisen-type condensation. This method is valued for its directness and adaptability to a wide range of substituted starting materials.

The Claisen-Type Condensation of 2'-Hydroxyacetophenones

This is arguably the most direct and widely utilized method for preparing chromone-2-carboxylic acids.[2] The reaction proceeds through a base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization and subsequent hydrolysis.

Causality in Experimental Choices:

-

Starting Materials: The choice of substituted 2'-hydroxyacetophenone directly determines the substitution pattern on the benzene ring of the final chromone product. Diethyl oxalate or dimethyl oxalate are commonly used as the source of the two carbons that will form the pyrone ring, including the carboxylic acid.

-

Base: A strong base, such as sodium ethoxide or sodium methoxide, is crucial for deprotonating the methyl group of the 2'-hydroxyacetophenone to form a nucleophilic enolate. The choice of alkoxide should match the alkyl group of the oxalate ester to prevent transesterification side reactions.

-

Acid: A strong acid, typically hydrochloric acid, is required for the intramolecular cyclization (dehydration) to form the chromone ring and to hydrolyze the intermediate ester to the final carboxylic acid.

Detailed Experimental Protocol: One-Pot Synthesis of 6-Bromochromone-2-carboxylic Acid

This protocol is adapted from a microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield.[4]

Materials:

-

5'-Bromo-2'-hydroxyacetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate in ethanol.

-

Base Addition: Add sodium ethoxide to the mixture. The base will catalyze the condensation between the acetophenone and the oxalate ester.

-

Microwave Irradiation (Step 1 - Condensation): Heat the reaction mixture using microwave irradiation to a specified temperature (e.g., 120°C) for a set time (e.g., 20 minutes).[4] This promotes the formation of the enolate and its subsequent condensation with diethyl oxalate.

-

Acidification (Step 2 - Cyclization and Hydrolysis): After the initial heating period, carefully add hydrochloric acid to the reaction mixture.

-

Microwave Irradiation (Step 2): Heat the mixture again under microwave irradiation to facilitate the acid-catalyzed cyclization and hydrolysis of the ester to the carboxylic acid.

-

Isolation: Cool the reaction mixture. The product, 6-bromochromone-2-carboxylic acid, will precipitate out of the solution and can be collected by filtration.

Self-Validating System:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The final product's identity and purity can be confirmed using spectroscopic methods such as NMR (1H and 13C), mass spectrometry, and melting point analysis. The microwave-assisted method often yields a high-purity product, minimizing the need for extensive column chromatography.[4][10]

Modern Advancements: Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized the synthesis of chromone-2-carboxylic acids.[4] This technique offers several advantages over conventional heating methods:

-

Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.

-

Improved Yields: In many cases, microwave-assisted synthesis leads to higher product yields.[4][10]

-

Enhanced Purity: The rapid and uniform heating can minimize the formation of side products, resulting in a cleaner product.[4]

-

Energy Efficiency: Microwave synthesis is a more environmentally friendly and cost-effective approach.[4]

The optimization of microwave-assisted synthesis involves fine-tuning parameters such as the choice of base, solvent, temperature, and reaction time to achieve the best possible yield and purity.[4]

Data Presentation: Synthesis of Various Chromone-2-Carboxylic Acids

The versatility of the microwave-assisted one-pot synthesis is demonstrated by its application to a range of substituted 2'-hydroxyacetophenones.[4]

| Starting Material (Substituted 2'-Hydroxyacetophenone) | Product (Substituted Chromone-2-Carboxylic Acid) | Yield (%)[4] |

| 2'-Hydroxyacetophenone | Chromone-2-carboxylic acid | 54 |

| 5'-Bromo-2'-hydroxyacetophenone | 6-Bromochromone-2-carboxylic acid | 87 |

| 5'-Chloro-2'-hydroxyacetophenone | 6-Chlorochromone-2-carboxylic acid | 93 |

| 5'-Fluoro-2'-hydroxyacetophenone | 6-Fluorochromone-2-carboxylic acid | 75 |

| 2'-Hydroxy-5'-methylacetophenone | 6-Methylchromone-2-carboxylic acid | 82 |

| 2'-Hydroxy-5'-methoxyacetophenone | 6-Methoxychromone-2-carboxylic acid | 63 |

Note: Yields are based on optimized microwave-assisted synthesis conditions.

Visualization of Synthetic Pathways

Diagram 1: One-Pot Synthesis of Chromone-2-Carboxylic Acids

Caption: Workflow for the one-pot synthesis of chromone-2-carboxylic acids.

Diagram 2: Key Historical Synthetic Routes

Caption: Overview of classical pathways for chromone synthesis.

Conclusion and Future Directions

The journey from the early decarboxylation experiments of Kostanecki and Heywang to the modern, highly efficient microwave-assisted syntheses represents a significant advancement in heterocyclic chemistry. Chromone-2-carboxylic acids have firmly established themselves as indispensable building blocks in the quest for new therapeutic agents. The robust and versatile synthetic routes now available allow for the rapid generation of diverse chemical libraries, accelerating the discovery of novel bioactive molecules.[4][10] Future research will likely focus on further refining these synthetic methods, exploring greener catalysts and solvents, and applying these synthons to the development of multi-target-directed ligands for complex diseases.

References

-

Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

-

Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

-

MDPI. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]

-

ResearchGate. (2019). (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]

-

ResearchGate. (2023). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]

-

CORE. (n.d.). Chromone - a valid scaffold in Medicinal Chemistry. [Link]

-

IJRAR.org. (2020). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. [Link]

-